2,5-Dimethylpiperazine-1-carboxylic acid
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Overview
Description
2,5-Dimethylpiperazine-1-carboxylic acid is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpiperazine-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpiperazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,5-Dimethylpiperazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpiperazine: A similar compound with a slightly different structure.
1,4-Dimethylpiperazine: Another derivative of piperazine with different substitution patterns.
2,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester: A derivative with a tert-butyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .
Properties
CAS No. |
856929-73-2 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,5-dimethylpiperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-5-4-9(7(10)11)6(2)3-8-5/h5-6,8H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
MVWFPRWHZFBWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1C(=O)O)C |
Origin of Product |
United States |
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